molecular formula C15H19BrO2 B11815509 1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one

1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one

Cat. No.: B11815509
M. Wt: 311.21 g/mol
InChI Key: DKEWBUCEAOFMEW-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one is a complex organic compound characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as oxidation and substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the tetrahydropyran ring can influence the compound’s pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydropyran ring but lacks the bromophenyl group.

    4-Acetyltetrahydro-2H-pyran: Similar structure but different functional groups.

    1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one: Another related compound with slight structural variations.

Uniqueness

1-(2-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)butan-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C15H19BrO2

Molecular Weight

311.21 g/mol

IUPAC Name

1-[2-(4-bromophenyl)oxan-4-yl]butan-1-one

InChI

InChI=1S/C15H19BrO2/c1-2-3-14(17)12-8-9-18-15(10-12)11-4-6-13(16)7-5-11/h4-7,12,15H,2-3,8-10H2,1H3

InChI Key

DKEWBUCEAOFMEW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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